molecular formula C9H13NOS B12222369 4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-ol

4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-ol

Cat. No.: B12222369
M. Wt: 183.27 g/mol
InChI Key: AYTKKMCQQCDLET-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-ol is an organic compound that features a benzothiophene core with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used to introduce different substituents on the benzothiophene core.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-ol is unique due to its combination of a benzothiophene core with both aminomethyl and hydroxyl groups

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

4-(aminomethyl)-6,7-dihydro-5H-1-benzothiophen-4-ol

InChI

InChI=1S/C9H13NOS/c10-6-9(11)4-1-2-8-7(9)3-5-12-8/h3,5,11H,1-2,4,6,10H2

InChI Key

AYTKKMCQQCDLET-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CN)O

Origin of Product

United States

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